2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Overview
Description
The compound “2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride” is a complex organic molecule. It likely contains a cyclopropane ring, which is a three-membered carbon ring, and an amine group, which is a functional group that contains a basic nitrogen atom with a lone pair .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or addition reactions . The synthesis of related compounds often involves the use of strong bases and carefully controlled conditions .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the amine group might participate in acid-base reactions, while the cyclopropane ring might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
-
1,2,3-Triazole-Fused Pyrazines and Pyridazines :
- Application : These heterocycles have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity, as fluorescent probes, and as structural units of polymers .
- Methods of Application : These heterocyclic ring systems are constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity, have been incorporated into polymers for use in solar cells, and have demonstrated BACE-1 inhibition .
properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-8(10)13)9-6(11)3-2-4-7(9)12;/h2-4,8H,5,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJLVGLKXHCWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=C(C=CC=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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